molecular formula C13H16N2O4S B8772207 ETHYL 2-{[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOACETATE

ETHYL 2-{[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOACETATE

Cat. No.: B8772207
M. Wt: 296.34 g/mol
InChI Key: CRLTWLAQDYBXOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-{[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOACETATE is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of an ethyl ester group, an aminocarbonyl group, and a tetrahydrobenzothiophene moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOACETATE typically involves a multi-step process. One common synthetic route starts with the preparation of the tetrahydrobenzothiophene core, which is then functionalized to introduce the aminocarbonyl and ethyl ester groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 2-{[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-{[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The aminocarbonyl group can form hydrogen bonds with active sites, while the benzothiophene moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and pathways involved in disease processes .

Comparison with Similar Compounds

ETHYL 2-{[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOACETATE can be compared with other benzothiophene derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and synthetic versatility.

Properties

Molecular Formula

C13H16N2O4S

Molecular Weight

296.34 g/mol

IUPAC Name

ethyl 2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoacetate

InChI

InChI=1S/C13H16N2O4S/c1-2-19-13(18)11(17)15-12-9(10(14)16)7-5-3-4-6-8(7)20-12/h2-6H2,1H3,(H2,14,16)(H,15,17)

InChI Key

CRLTWLAQDYBXOB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)N

Origin of Product

United States

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